molecular formula C15H21N3O4 B5628346 5-[2-(5-hydroxy-1-oxa-9-azaspiro[5.5]undec-9-yl)-2-oxoethyl]-4(3H)-pyrimidinone

5-[2-(5-hydroxy-1-oxa-9-azaspiro[5.5]undec-9-yl)-2-oxoethyl]-4(3H)-pyrimidinone

Cat. No. B5628346
M. Wt: 307.34 g/mol
InChI Key: WRUGAZAJVSZTIG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 5-[2-(5-hydroxy-1-oxa-9-azaspiro[5.5]undec-9-yl)-2-oxoethyl]-4(3H)-pyrimidinone often involves multistep reactions that yield spiro-heterocyclic compounds. An example includes the efficient synthesis of 1-thia-5-azaspiro[5.5]undec-2-ene, followed by base-catalyzed recyclization to various spiro-thieno[2,3-d]pyrimidin-4(1H)-one derivatives, showcasing the complexity and versatility of such synthetic routes (Shaker et al., 2011).

Molecular Structure Analysis

The molecular structure of compounds akin to 5-[2-(5-hydroxy-1-oxa-9-azaspiro[5.5]undec-9-yl)-2-oxoethyl]-4(3H)-pyrimidinone is characterized by complex spiro frameworks that include heteroatoms within their cyclic structures. These structures are elucidated using techniques such as IR, MS, 1H NMR, and 13C NMR spectroscopy, providing detailed insights into their molecular configurations.

Chemical Reactions and Properties

Compounds within this family exhibit a range of chemical reactions, including the formation of new spiro-heterocycles through domino [2+2+2] cycloaddition reactions. These reactions typically involve nucleophilic addition, Michael addition, and annulation processes, resulting in compounds with significant structural diversity and chemical properties (Liu et al., 2021).

properties

IUPAC Name

5-[2-(5-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)-2-oxoethyl]-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O4/c19-12-2-1-7-22-15(12)3-5-18(6-4-15)13(20)8-11-9-16-10-17-14(11)21/h9-10,12,19H,1-8H2,(H,16,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRUGAZAJVSZTIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2(CCN(CC2)C(=O)CC3=CN=CNC3=O)OC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[2-(5-hydroxy-1-oxa-9-azaspiro[5.5]undec-9-yl)-2-oxoethyl]-4(3H)-pyrimidinone

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